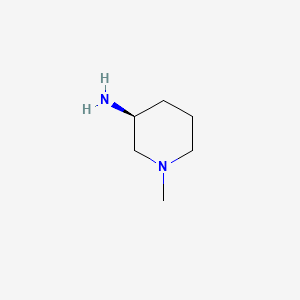(S)-3-Amino-1-methyl-piperidine
CAS No.: 902152-76-5
Cat. No.: VC2027737
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 902152-76-5 |
|---|---|
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | (3S)-1-methylpiperidin-3-amine |
| Standard InChI | InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 |
| Standard InChI Key | QZSACHHNFDNCNB-LURJTMIESA-N |
| Isomeric SMILES | CN1CCC[C@@H](C1)N |
| SMILES | CN1CCCC(C1)N |
| Canonical SMILES | CN1CCCC(C1)N |
Introduction
(S)-3-Amino-1-methyl-piperidine is a chiral organic compound with the chemical formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol . It is a derivative of piperidine, a six-membered ring compound containing one nitrogen atom. The compound is specifically the (S)-enantiomer, meaning it has a particular spatial arrangement of atoms around the chiral center. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and potential biological activity.
Synthesis and Preparation
The synthesis of (S)-3-Amino-1-methyl-piperidine typically involves chiral resolution or asymmetric synthesis methods to obtain the desired (S)-enantiomer. While specific synthesis protocols for this compound are not widely detailed in the available literature, related piperidine derivatives often involve reductive amination or resolution using chiral agents .
Related Compounds and Derivatives
A related compound is (S)-3-Amino-1-methyl-piperidine dihydrochloride, which has the molecular formula C₆H₁₆Cl₂N₂. This salt form is often used to enhance stability and solubility in aqueous solutions . The dihydrochloride salt is known for its irritant properties, including skin and eye irritation, and requires careful handling .
Safety and Handling
Handling (S)-3-Amino-1-methyl-piperidine and its derivatives requires caution due to potential irritant effects. The dihydrochloride salt, for example, is classified as causing skin and eye irritation and may lead to respiratory tract irritation . Proper protective equipment and ventilation are recommended when working with these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume